tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers
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Overview
Description
Tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholines, which are heterocyclic organic compounds containing an oxygen atom in a ring structure. This compound is a mixture of diastereomers, meaning it consists of two or more stereoisomers that are not mirror images of each other. The presence of the trifluoromethyl group and the aminomethyl group on the morpholine ring structure makes this compound unique and valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the morpholine core
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, often carried out in reactors under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be optimized to achieve high yields and purity. Purification steps, such as crystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Addition: Addition reactions may involve the use of organometallic reagents or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the morpholine ring, depending on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate is used to study the interactions of small molecules with biological targets. Its structural similarity to natural compounds makes it a valuable tool in drug discovery and development.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for the synthesis of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability, making it an effective therapeutic agent.
Comparison with Similar Compounds
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar to the target compound but lacks the trifluoromethyl group.
Tert-butyl 2-(aminomethyl)piperidine-4-carboxylate: Another morpholine derivative with a different ring structure.
Tert-butyl 2-(aminomethyl)pyrrolidine-4-carboxylate: A pyrrolidine derivative with a similar functional group.
Uniqueness: The presence of the trifluoromethyl group in tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate sets it apart from similar compounds. This group enhances the compound's chemical stability and biological activity, making it more effective in various applications.
Properties
CAS No. |
2385891-12-1 |
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Molecular Formula |
C11H19F3N2O3 |
Molecular Weight |
284.3 |
Purity |
95 |
Origin of Product |
United States |
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